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Compound of Interest

Compound Name: Sulfamonomethoxine-13C6

Cat. No.: B13850195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfamonomethoxine-13C6, a

stable isotope-labeled derivative of the sulfonamide antibiotic Sulfamonomethoxine. This

document details its chemical structure, physicochemical properties, synthesis, and analytical

methodologies. Furthermore, it elucidates its mechanism of action through a detailed signaling

pathway diagram, offering valuable insights for researchers in drug metabolism,

pharmacokinetics, and analytical chemistry.

Chemical Identity and Physical Properties
Sulfamonomethoxine-13C6 is an isotopically labeled form of Sulfamonomethoxine where six

carbon atoms on the phenyl ring have been replaced with the stable isotope, carbon-13. This

labeling provides a distinct mass shift, making it an ideal internal standard for quantitative

analysis by mass spectrometry.

Table 1: Chemical Identifiers of Sulfamonomethoxine-13C6 and Sulfamonomethoxine
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Identifier Sulfamonomethoxine-13C6 Sulfamonomethoxine

IUPAC Name

4-amino-N-(6-

methoxypyrimidin-4-

yl)benzene-1,2,3,4,5,6-13C6-

sulfonamide

4-amino-N-(6-

methoxypyrimidin-4-

yl)benzenesulfonamide[1]

CAS Number 1416768-32-5 1220-83-3[2][3][4]

Molecular Formula C5¹³C6H12N4O3S C11H12N4O3S

Molecular Weight 286.26 g/mol 280.30 g/mol

Table 2: Physicochemical Properties of Sulfamonomethoxine

Property Value Source

Melting Point 203-206 °C

Boiling Point 513.2 °C

Solubility

Soluble in acetone and

methanol (10 mg/mL). Slightly

soluble in ethanol. Very slightly

soluble in diethyl ether.

Practically insoluble in water.

Soluble in dilute hydrochloric

acid and sodium hydroxide

solutions.

Appearance
White to pale yellow crystalline

powder.

Note: The physical properties of Sulfamonomethoxine-13C6 are expected to be very similar

to those of the unlabeled compound.

Mechanism of Action: Inhibition of Folic Acid
Synthesis
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Sulfamonomethoxine, like other sulfonamide antibiotics, exerts its bacteriostatic effect by

competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial

for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for

the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway,

Sulfamonomethoxine effectively halts bacterial growth and replication.
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Caption: Inhibition of bacterial folic acid synthesis by Sulfamonomethoxine.

Experimental Protocols
Synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine
A detailed, multi-step synthesis for producing [phenyl-ring-¹³C]-labeled Sulfamonomethoxine

has been described. The general workflow involves the initial acetylation of uniformly ¹³C-

labeled aniline, followed by chlorosulfonation, and subsequent condensation with 4-amino-6-

methoxypyrimidine. The final step involves hydrolysis to yield the desired product.
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Synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine

[U-13C6]-Aniline
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(Acetic anhydride, K2CO3)
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(Chlorosulfonic acid)
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Condensation with
4-Amino-6-methoxypyrimidine

[U-13C6]-N-[4-(acetylamino)phenyl]sulfonyl-
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Purification
(Crystallization)
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Caption: General workflow for the synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine.
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A detailed protocol can be adapted from the published synthesis of related labeled

sulfonamides. The key steps are:

Acetylation of [U-13C6]-Aniline: [U-13C6]-Aniline is reacted with acetic anhydride in the

presence of a base such as potassium carbonate to yield [U-13C6]-N-phenylacetamide.

Chlorosulfonation: The resulting acetanilide is treated with chlorosulfonic acid to introduce

the sulfonyl chloride group at the para position of the phenyl ring.

Condensation: The [U-13C6]-4-acetamidobenzenesulfonyl chloride is then condensed with

4-amino-6-methoxypyrimidine in a suitable solvent.

Hydrolysis: The acetyl protecting group is removed by hydrolysis with sodium hydroxide,

followed by neutralization with hydrochloric acid to precipitate the final product, [phenyl-ring-

13C6]-Sulfamonomethoxine.

Purification: The product is purified by recrystallization to achieve high purity.

Analytical Methodology: High-Performance Liquid
Chromatography (HPLC)
A common method for the analysis of Sulfamonomethoxine in various matrices is reverse-

phase HPLC. The following is a general protocol that can be adapted for the analysis of

Sulfamonomethoxine-13C6.

Table 3: Example HPLC Parameters for Sulfamonomethoxine Analysis
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Parameter Condition

Column
C18 reverse-phase column (e.g., 4.6 x 150 mm,

5 µm)

Mobile Phase

Isocratic or gradient elution with a mixture of an

aqueous buffer (e.g., 0.1% formic acid in water)

and an organic modifier (e.g., acetonitrile or

methanol).

Flow Rate 1.0 mL/min

Detection
UV at 254 nm or Mass Spectrometry (for 13C6

variant)

Injection Volume 10-20 µL

Column Temperature 40 °C

Sample Preparation:

For biological matrices, a protein precipitation step with a solvent like acetonitrile or methanol is

typically employed, followed by centrifugation and filtration of the supernatant before injection.

Spectroscopic Data
While a specific Certificate of Analysis with detailed spectra for Sulfamonomethoxine-13C6 is

not publicly available, the expected spectral characteristics can be inferred from the unlabeled

compound and the nature of isotopic labeling.

Table 4: Expected Spectroscopic Features of Sulfamonomethoxine-13C6
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Technique Expected Features

¹H NMR

The spectrum will be very similar to that of

unlabeled Sulfamonomethoxine, with signals

corresponding to the methoxy group, the

pyrimidine ring protons, and the amine protons.

The aromatic signals from the phenyl ring will be

absent due to the ¹³C labeling.

¹³C NMR

The spectrum will show signals for all carbon

atoms. The six carbon atoms of the phenyl ring

will be observed and may exhibit splitting due to

¹³C-¹³C coupling. The chemical shifts will be very

similar to the unlabeled compound. PubChem

provides a reference ¹³C NMR spectrum for

Sulfamonomethoxine.

Mass Spectrometry

The molecular ion peak ([M+H]⁺) will be

observed at m/z 287.08, which is 6 mass units

higher than that of the unlabeled

Sulfamonomethoxine (m/z 281.08). The

fragmentation pattern is expected to be similar

to the unlabeled compound, with the fragments

containing the phenyl ring showing a +6 Da

mass shift.

Applications in Research and Development
Sulfamonomethoxine-13C6 is a valuable tool for a variety of research applications, primarily

due to its utility as an internal standard.

Pharmacokinetic Studies: It enables accurate quantification of Sulfamonomethoxine in

biological samples (plasma, urine, tissues) during absorption, distribution, metabolism, and

excretion (ADME) studies.

Metabolite Identification: Its known mass shift helps in distinguishing drug metabolites from

endogenous matrix components in mass spectrometry-based metabolomics studies.
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Environmental Monitoring: It can be used as a spike-in standard for the accurate and precise

quantification of Sulfamonomethoxine residues in environmental samples such as soil and

water.

Food Safety Analysis: It serves as an internal standard in methods for determining

Sulfamonomethoxine residues in food products of animal origin.

Conclusion
Sulfamonomethoxine-13C6 is an essential analytical tool for researchers and scientists

working with the antibiotic Sulfamonomethoxine. Its well-defined chemical structure and

properties, coupled with established synthetic and analytical methods, make it an

indispensable internal standard for accurate quantification in complex matrices. The

understanding of its mechanism of action further aids in the interpretation of its biological

effects in various experimental settings. This guide provides the core technical information

required for the effective utilization of Sulfamonomethoxine-13C6 in drug development and

related scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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